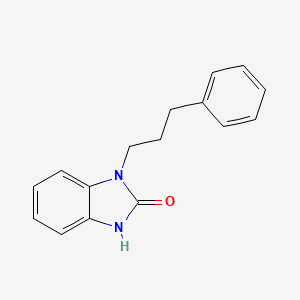

1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzimidazolone derivative characterized by a bicyclic benzodiazol-2-one core substituted at the N1 position with a 3-phenylpropyl chain. The benzodiazol-2-one scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for biological activity .

Properties

IUPAC Name |

3-(3-phenylpropyl)-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16-17-14-10-4-5-11-15(14)18(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNYYRNEVZHTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735122 | |

| Record name | 1-(3-Phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918152-32-6 | |

| Record name | 1-(3-Phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpropylamine with phthalic anhydride under specific conditions to form the desired benzodiazepine derivative. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux conditions to facilitate the formation of the product.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The benzodiazepine core allows for various substitution reactions, where different substituents can be introduced at specific positions on the ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including its effects on various biological targets such as enzymes and receptors.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders and anxiety-related conditions.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved in its mechanism of action include the enhancement of GABAergic neurotransmission, which can result in anxiolytic and sedative effects.

Comparison with Similar Compounds

Domperidone

1-(1-(3-(2-Chlorophenyl)propanoyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

- Structure: A piperidin-4-yl-substituted analog with a 2-chlorophenylpropanoyl group .

- This derivative was synthesized via coupling of chlorophenyl carboxylic acids with the benzodiazol-2-one core, yielding enzyme inhibitors .

1-[3-(1H-1,3-Benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Structure : Contains a sulfanyl linker between the benzodiazol-2-one core and a second benzimidazole ring .

- Molecular Formula: C17H16N4OS (vs. C16H15N3O for the target compound) .

Pharmacological and Physicochemical Properties

Key Observations :

- Sulfanyl-linked analogs exhibit enhanced stability due to sulfur’s electron-donating effects, whereas chloropropyl derivatives may hydrolyze under acidic conditions .

Biological Activity

1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is with a molecular weight of approximately 240.30 g/mol. The structure features a benzodiazole ring which is crucial for its biological activity.

Research indicates that this compound may interact with various biological pathways:

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by inhibiting lipid peroxidation and scavenging free radicals, which can be critical in conditions like stroke and traumatic brain injury .

- Antioxidant Activity : The compound's structure suggests potential antioxidant capabilities, which are essential for combating oxidative stress in cells .

Antioxidant Properties

Studies have shown that benzodiazole derivatives can exhibit significant antioxidant activities. This compound may help in reducing oxidative stress by scavenging reactive oxygen species (ROS), thus protecting cellular integrity .

Neuroprotective Effects

Analogues of benzodiazole compounds have been reported to provide neuroprotection in animal models. For instance, they have been shown to protect against head injuries by mitigating the effects of oxidative damage and inflammation .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.